1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine
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Overview
Description
1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a chlorophenyl group attached to a methylindole structure, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzyl chloride with 4,6-dimethylindole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive indoles makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or act as an agonist/antagonist for specific receptors. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine can be compared with other indole derivatives such as:
1-Methylindole: Lacks the chlorophenyl group, making it less versatile in certain chemical reactions.
4-Chloroindole: Similar in having a chloro group but differs in the position and presence of the methyl groups.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17ClN2 |
---|---|
Molecular Weight |
284.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4,6-dimethylindol-5-amine |
InChI |
InChI=1S/C17H17ClN2/c1-11-9-16-15(12(2)17(11)19)7-8-20(16)10-13-3-5-14(18)6-4-13/h3-9H,10,19H2,1-2H3 |
InChI Key |
FTSMJJPVHOETQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2CC3=CC=C(C=C3)Cl)C(=C1N)C |
Origin of Product |
United States |
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